molecular formula C18H25N5S2 · 2HCl B1150369 4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine;dihydrochloride

4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine;dihydrochloride

Cat. No.: B1150369
M. Wt: 448.5
InChI Key: BJVIQDRKAQVWIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine;dihydrochloride is a potent inhibitor of the interaction between menin and mixed lineage leukemia (MLL) fusion proteins. Menin is a protein that plays a crucial role in the regulation of gene expression and is involved in leukemic transformations. The compound has shown significant potential in blocking the oncogenic properties of MLL fusion proteins, making it a promising candidate for the treatment of certain types of leukemia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine;dihydrochloride involves several steps, starting with the preparation of the core structure, which includes a piperazine ring and a thiazole moiety. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The key steps include:

  • Cyclization of 1,2-diamine derivatives with sulfonium salts.
  • Deprotection of the resulting piperazine derivatives.
  • Intramolecular cyclization to form the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine;dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield various reduced derivatives of the compound .

Scientific Research Applications

4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine;dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine;dihydrochloride exerts its effects by binding to menin and blocking its interaction with MLL fusion proteins. This disruption prevents the oncogenic activity of MLL fusion proteins, leading to the inhibition of cell proliferation and induction of apoptosis in leukemia cells. The compound specifically targets the menin-MLL interaction, making it a highly selective inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine;dihydrochloride is unique due to its high potency and selectivity in inhibiting the menin-MLL interaction. Its ability to induce apoptosis in leukemia cells harboring MLL fusion proteins sets it apart from other similar compounds.

Properties

Molecular Formula

C18H25N5S2 · 2HCl

Molecular Weight

448.5

InChI Key

BJVIQDRKAQVWIM-UHFFFAOYSA-N

Appearance

Assay:≥98%A crystalline solid

Synonyms

4-(4-(5,5-dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine, dihydrochloride

Origin of Product

United States

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